4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine
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Overview
Description
4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-3-methyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.
Pharmaceuticals: The compound is investigated for its potential use in developing new drugs targeting various diseases.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)ethanone
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine
Uniqueness
4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
917807-14-8 |
---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
4-(5-ethyl-3-methyl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-3-10-12-8(2)13-14(10)9-4-6-11-7-5-9/h9,11H,3-7H2,1-2H3 |
InChI Key |
TUQXBDHOGFEXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1C2CCNCC2)C |
Origin of Product |
United States |
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